A Comprehensive Technical Guide to 1-(1-Boc-piperidin-4-yl)piperazine Hydrochloride
A Comprehensive Technical Guide to 1-(1-Boc-piperidin-4-yl)piperazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1-(1-Boc-piperidin-4-yl)piperazine hydrochloride, a key building block in medicinal chemistry. This document covers its chemical and physical properties, safety information, detailed experimental protocols for its synthesis and use, and its applications in drug discovery, particularly as a versatile scaffold for synthesizing compounds targeting various receptors.
Chemical and Physical Properties
1-(1-Boc-piperidin-4-yl)piperazine hydrochloride is a mono-Boc-protected piperazine derivative, where the Boc (tert-butoxycarbonyl) group serves as a protecting group, allowing for selective functionalization at the free secondary amine of the piperazine ring.
| Property | Value |
| CAS Number | 205059-39-8[1] |
| Synonyms | tert-butyl 4-(1-piperazinyl)-1-piperidinecarboxylate hydrochloride |
| Molecular Formula | C₁₄H₂₈ClN₃O₂[1][2] |
| Molecular Weight | 305.84 g/mol [1][2] |
| Appearance | Off-white solid (based on related compounds)[3] |
| Storage | 2-8°C |
| Purity | Typically ≥99% |
Safety Information
It is essential to handle this compound in a well-ventilated area and with appropriate personal protective equipment.
| Safety Information | Details |
| Signal Word | Warning[2] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2] |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[2] |
Experimental Protocols
The following are representative experimental protocols for the synthesis of 1-(1-Boc-piperidin-4-yl)piperazine and its subsequent deprotection.
3.1. Synthesis of 1-(1-Boc-piperidin-4-yl)piperazine
A common method for synthesizing the core structure is through reductive amination. This process involves the reaction of a ketone with an amine in the presence of a reducing agent.
-
Materials:
-
N-Boc-piperidin-4-one
-
1-Boc-piperazine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve N-Boc-piperidin-4-one (1.0 equivalent) and 1-Boc-piperazine (1.1 equivalents) in dichloromethane.
-
Stir the mixture at room temperature for approximately 1 hour.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product using column chromatography to yield pure 1-(1-Boc-piperidin-4-yl)piperazine.
-
3.2. Formation of the Hydrochloride Salt
-
Materials:
-
1-(1-Boc-piperidin-4-yl)piperazine
-
Saturated solution of hydrogen chloride (HCl) in methanol or dioxane
-
Methanol or dioxane
-
-
Procedure:
-
Dissolve the purified 1-(1-Boc-piperidin-4-yl)piperazine in a minimal amount of methanol or dioxane.
-
Cool the solution in an ice bath.
-
Slowly add a saturated solution of HCl in methanol or dioxane dropwise while stirring.
-
A white solid should precipitate out of the solution.
-
Continue stirring at 0°C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 1-2 hours.[4]
-
Filter the precipitate, wash it with cold anhydrous methanol, and dry it under a vacuum to obtain 1-(1-Boc-piperidin-4-yl)piperazine hydrochloride.[4]
-
3.3. Boc Deprotection Protocol
To utilize the protected piperazine nitrogen in subsequent reactions, the Boc group must be removed. This is typically achieved under acidic conditions.
-
Materials:
-
1-(1-Boc-piperidin-4-yl)piperazine hydrochloride
-
6N Hydrochloric Acid (HCl)
-
Methanol or dioxane
-
Solid potassium hydroxide (KOH) or saturated sodium bicarbonate solution
-
Ethyl acetate or dichloromethane
-
-
Procedure:
-
Dissolve the Boc-protected compound (1.0 equivalent) in methanol or dioxane.[5]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an excess of 6N HCl (e.g., 10-20 equivalents).[5]
-
Stir the reaction at 0°C for 2-3 hours, then allow it to warm to room temperature and continue stirring for 12-20 hours, monitoring by TLC or LC-MS until the starting material is consumed.[5]
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the resulting hydrochloride salt by adding a base (e.g., solid KOH or saturated NaHCO₃ solution) until the pH is basic (pH > 10).[5]
-
Extract the deprotected product with an organic solvent like ethyl acetate or dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the free piperazine derivative.[5]
-
Diagrams and Workflows
4.1. Synthesis Workflow
Caption: Synthetic workflow for 1-(1-Boc-piperidin-4-yl)piperazine hydrochloride.
4.2. Boc Deprotection Workflow
Caption: Experimental workflow for Boc deprotection.
4.3. Application in GPCR Signaling
Derivatives of 1-(1-Boc-piperidin-4-yl)piperazine are often designed as ligands for G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors.[6][7]
References
- 1. scbt.com [scbt.com]
- 2. 205059-39-8|1-(1-Boc-piperidin-4-yl)piperazine hydrochloride| Ambeed [ambeed.com]
- 3. mmbio.byu.edu [mmbio.byu.edu]
- 4. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 7. 1-(Piperidin-4-yl)piperazine | 142013-66-9 | Benchchem [benchchem.com]
